N-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a pyridazinyl group, and a pyridinyl group, making it a complex molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming sulfoxides or sulfones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, potentially converting nitro groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reagents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) or alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-6-{(tetrahydro-2H-pyran-4-yl)oxy}-3-pyridinecarboxamide
- N-(4-cyano-1-phenyl-1H-pyrazole-3-yl)pyridazin-3-one
Uniqueness
N-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is unique due to its combination of a fluorophenyl group, a pyridazinyl group, and a pyridinyl group
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4OS/c18-13-3-5-14(6-4-13)20-16(23)11-24-17-8-7-15(21-22-17)12-2-1-9-19-10-12/h1-10H,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGUQAKBOOSQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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